REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([OH:14])=[CH:7][C:8]([CH3:13])=[C:9]([CH:12]=1)[CH:10]=[O:11])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[S:20]>O.C1COCC1>[C:1]([C:5]1[CH:12]=[C:9]([CH:10]=[O:11])[C:8]([CH3:13])=[CH:7][C:6]=1[O:14][C:19](=[S:20])[N:18]([CH3:22])[CH3:17])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
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Name
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|
Quantity
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28.7 kg
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Type
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reactant
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Smiles
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CN(C(=S)Cl)C
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Name
|
|
Quantity
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36 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
22.2 kg
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Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
dimethylthiocarbamoyl-THF
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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45 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
18.5 (± 0.5) °C
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Type
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CUSTOM
|
Details
|
Stirring at 18-19° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was rinsed with THF (5 L)
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Type
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ADDITION
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Details
|
Additional 45% KOH (3.8 Kg) was added to the mixture over a 2 hour period at 15-19° C. in order
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
to maintain a basic pH in the range 11.7-11.8
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (45 Kg) and heptane (34 Kg) were added to the reaction mixture
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Type
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CUSTOM
|
Details
|
Phase separation
|
Type
|
ADDITION
|
Details
|
was assisted by the addition of NaCl (22 Kg) in water (60 L)
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Type
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CUSTOM
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Details
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After separation the aqueous layer
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Type
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EXTRACTION
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Details
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was extracted with a solution of ethyl acetate (23 Kg) and heptane (17 Kg)
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Type
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ADDITION
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Details
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The combined organic layers were diluted with ethyl acetate (50 Kg)
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Type
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EXTRACTION
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Details
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extracted with 10% KOH (2×35 L)
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Type
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CONCENTRATION
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Details
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The organic product solution was concentrated to a volume of approximately 45 L
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Type
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ADDITION
|
Details
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This was treated with 45% KOH (50 gm)
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Type
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ADDITION
|
Details
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diluted with methanol (40 L)
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Type
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TEMPERATURE
|
Details
|
the resulting solution cooled to 43° C
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Type
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ADDITION
|
Details
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Water (7 L) was added over 15 to 30 minutes
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Duration
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22.5 (± 7.5) min
|
Type
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TEMPERATURE
|
Details
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while maintaining the temperature between 40 and 45° C
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Type
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TEMPERATURE
|
Details
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The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals
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Type
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CUSTOM
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Details
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Crystallization
|
Type
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CUSTOM
|
Details
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began at 40° C
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Type
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STIRRING
|
Details
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The mixture was stirred
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Type
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TEMPERATURE
|
Details
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cooled over several hours to 2° C
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Type
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FILTRATION
|
Details
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The mixture was filtered
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Type
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WASH
|
Details
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the solid washed with a solution of methanol (25 L) and water (6 L)
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried at 40-45° C. overnight until the water content
|
Duration
|
8 (± 8) h
|
Reaction Time |
70 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C=O)C)OC(N(C)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |